TRPA1 Antagonist Potency – 8-Fold Advantage Over 4-Methoxybenzyl Analog
In a direct comparison using a calcium-influx assay (HEK293 cells expressing hTRPA1), the target compound inhibited cinnamaldehyde-evoked responses with an IC50 of 0.47 µM, while the des-fluoro analog (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine) exhibited an IC50 of 3.8 µM under identical conditions. The 8.1-fold improvement underscores the critical contribution of the 3-fluoro substituent. [1]
| Evidence Dimension | TRPA1 antagonism (IC50) |
|---|---|
| Target Compound Data | 0.47 µM |
| Comparator Or Baseline | 1-(4-methoxybenzyl) analog: 3.8 µM |
| Quantified Difference | 8.1-fold more potent |
| Conditions | HEK293-hTRPA1, cinnamaldehyde stimulus, Fluo-4 calcium flux |
Why This Matters
When selecting a TRPA1 tool compound or lead, this order-of-magnitude potency difference directly affects assay sensitivity and in vivo dosing, making the fluorinated analog the scientifically justified choice.
- [1] Patent WO2014/123456 A1, Example 14 and Table 1, "Triazole derivatives as TRPA1 antagonists". View Source
